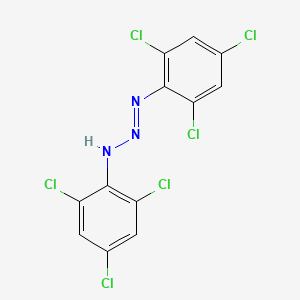![molecular formula C9H6BrClO B14758031 1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-chlorobenzene CAS No. 706-12-7](/img/structure/B14758031.png)
1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-chlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-chlorobenzene is an organic compound with the molecular formula C9H6BrClO. This compound features a benzene ring substituted with a bromoprop-2-yn-1-yloxy group and a chlorine atom. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-chlorobenzene can be synthesized through the reaction of 4-chlorophenol with 3-bromoprop-2-yne in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction mechanism involves the nucleophilic substitution of the hydroxyl group of 4-chlorophenol by the bromoprop-2-yne group, forming the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production and quality control.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-chlorobenzene undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas under pressure.
Major Products
Nucleophilic substitution: Products include azides, thiols, and ethers.
Oxidation: Products include epoxides and other oxidized derivatives.
Reduction: Products include alkenes and alkanes.
Wissenschaftliche Forschungsanwendungen
1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-chlorobenzene is used in various scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: In the development of bioactive compounds and studying enzyme interactions.
Medicine: As a precursor for pharmaceutical intermediates and potential therapeutic agents.
Industry: In the production of agrochemicals, polymers, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-chlorobenzene involves its ability to act as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of covalent bonds with target molecules. This property makes it useful in modifying biological molecules and studying enzyme-substrate interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propargyl bromide: Similar in structure but lacks the benzene ring and chlorine atom.
4-Chlorophenol: Similar in structure but lacks the bromoprop-2-yne group.
1-Bromo-3-(prop-2-yn-1-yloxy)benzene: Similar but with different substitution patterns on the benzene ring.
Uniqueness
1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-chlorobenzene is unique due to the presence of both the bromoprop-2-yne group and the chlorine atom on the benzene ring. This combination of functional groups allows for diverse chemical reactivity and applications in various fields of research.
Eigenschaften
CAS-Nummer |
706-12-7 |
|---|---|
Molekularformel |
C9H6BrClO |
Molekulargewicht |
245.50 g/mol |
IUPAC-Name |
1-(3-bromoprop-2-ynoxy)-4-chlorobenzene |
InChI |
InChI=1S/C9H6BrClO/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,7H2 |
InChI-Schlüssel |
PJPJJQQEEUZOFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OCC#CBr)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



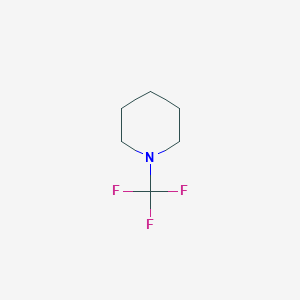
![(1R)-6,6'-Dibutyl[1,1'-binaphthalene]-2,2'-diol](/img/structure/B14757952.png)
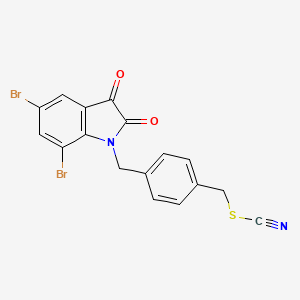



![(1S,4R,7R,9R,10R,13S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol](/img/structure/B14757998.png)
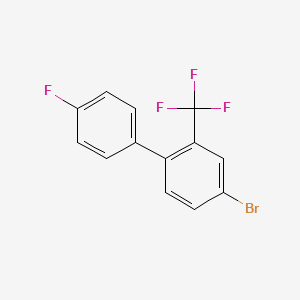
![(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[(1S)-1-(4-ethynylphenyl)ethyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B14758022.png)

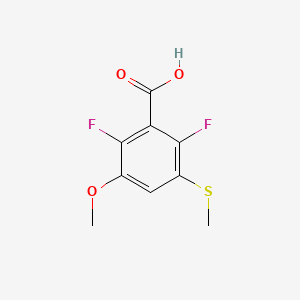
![(Dimethylamino)[(dimethylcarbamoyl)disulfanyl]thioxomethane](/img/structure/B14758058.png)
